Bdp FL dbco
Overview
Description
Dibenzocyclooctyne-boron dipyrromethene FL: is a photostable fluorescent dye that combines the properties of dibenzocyclooctyne and boron dipyrromethene. This compound is widely used in fluorescence imaging and labeling due to its high fluorescence quantum yield and compatibility with fluorescein filters . Dibenzocyclooctyne-boron dipyrromethene FL is particularly notable for its ability to undergo copper-free click chemistry reactions with azides, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
DBCO-BODIPY FL is a derivative of DBCO (dibenzocyclooctyne) and BODIPY FL (borondipyrromethene). The primary targets of DBCO-BODIPY FL are various functional groups in biological systems, particularly azides . DBCO is a cyclooctyne that exhibits excellent reactivity, enabling it to undergo copper-free click reactions with these functional groups .
Mode of Action
DBCO-BODIPY FL interacts with its targets through copper-free click chemistry reactions . This interaction results in the formation of stable covalent bonds with target molecules, enabling precise molecular connections . The BODIPY FL component of the compound provides excellent fluorescence properties, including a high fluorescence quantum yield, photostability, and a broad excitation/emission spectrum .
Biochemical Pathways
The exact biochemical pathways affected by DBCO-BODIPY FL are dependent on the specific targets within the biological system. The compound’s ability to label proteins and other biomolecules can provide valuable insights into their distribution and dynamic changes within cells . This makes DBCO-BODIPY FL a powerful tool for studying protein function and cellular processes .
Pharmacokinetics
Its solubility in dmf, dmso, and dcm suggests that it may have good bioavailability.
Result of Action
The result of DBCO-BODIPY FL’s action is the labeling of target biomolecules, enabling their visualization within cells . This allows for the study of their distribution, dynamic changes, and roles in various cellular processes . The compound’s excellent fluorescence properties enhance the sensitivity and accuracy of these studies .
Action Environment
The action of DBCO-BODIPY FL can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . Short-term exposure to ambient temperature is possible, but prolonged exposure should be avoided . These factors can influence the compound’s action, efficacy, and stability in biological systems.
Biochemical Analysis
Biochemical Properties
Dbco-bodipy FL plays a crucial role in biochemical reactions, particularly in copper-free click chemistry. This compound contains DBCO groups that enable it to react with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules without the need for toxic copper catalysts. Dbco-bodipy FL interacts with various enzymes, proteins, and other biomolecules, including sialic acids on cell surfaces . The nature of these interactions involves covalent bonding, which ensures stable and specific labeling of target molecules.
Cellular Effects
Dbco-bodipy FL has significant effects on various types of cells and cellular processes. It is commonly used for cell imaging and tracking, as its strong fluorescence signal allows for high-resolution visualization of cellular structures and dynamics . Dbco-bodipy FL influences cell function by enabling the study of cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to label cell surface sialic acids, providing insights into cell-cell interactions and tumor metastasis processes . The compound’s ability to label specific biomolecules without interfering with cellular functions makes it a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of Dbco-bodipy FL involves its ability to undergo copper-free click chemistry reactions with azides. The DBCO group in Dbco-bodipy FL reacts with azides to form stable triazole linkages, enabling the covalent attachment of the dye to target biomolecules . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling live cells and tissues. Additionally, the BODIPY FL component provides strong fluorescence, allowing for the detection and imaging of labeled biomolecules. The combination of these properties makes Dbco-bodipy FL an effective tool for studying molecular interactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dbco-bodipy FL can change over time due to factors such as stability and degradation. Dbco-bodipy FL is known for its photostability, which ensures consistent fluorescence signals during imaging experiments . Prolonged exposure to light and other environmental factors can lead to degradation of the dye, potentially affecting its performance. Long-term studies have shown that Dbco-bodipy FL maintains its labeling efficiency and fluorescence properties over extended periods, making it suitable for both short-term and long-term experiments .
Dosage Effects in Animal Models
The effects of Dbco-bodipy FL vary with different dosages in animal models. Studies have shown that the compound is well-tolerated at low to moderate doses, with minimal toxic or adverse effects . At high doses, Dbco-bodipy FL may exhibit toxicity, leading to potential adverse effects on cellular function and overall health. It is important to determine the optimal dosage for specific applications to minimize any potential risks while maximizing the compound’s labeling and imaging capabilities.
Metabolic Pathways
Dbco-bodipy FL is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s fluorescence properties and labeling efficiency. Understanding the metabolic pathways of Dbco-bodipy FL is essential for optimizing its use in biochemical and cellular studies.
Transport and Distribution
Dbco-bodipy FL is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s small size and hydrophobic nature allow it to diffuse across cell membranes and accumulate in specific cellular compartments . Dbco-bodipy FL can also bind to proteins and other biomolecules, influencing its localization and distribution within cells. These properties make it an effective tool for studying the transport and distribution of biomolecules in biological systems.
Subcellular Localization
The subcellular localization of Dbco-bodipy FL is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, depending on the presence of targeting signals . For example, Dbco-bodipy FL can be used to label proteins in the cytoplasm, nucleus, or other organelles, providing valuable information on the spatial distribution of biomolecules. The ability to target specific subcellular locations enhances the utility of Dbco-bodipy FL in cellular and molecular research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzocyclooctyne-boron dipyrromethene FL typically involves the conjugation of dibenzocyclooctyne to boron dipyrromethene. The reaction conditions often include the use of organic solvents such as dichloromethane, dimethylformamide, or dimethyl sulfoxide . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of dibenzocyclooctyne-boron dipyrromethene FL involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as high-performance liquid chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Dibenzocyclooctyne-boron dipyrromethene FL primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This type of reaction is highly efficient and selective, allowing for the covalent attachment of the compound to azide-functionalized molecules without the need for copper catalysts .
Common Reagents and Conditions: The common reagents used in these reactions include azide-functionalized molecules and dibenzocyclooctyne-boron dipyrromethene FL. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions are covalently linked conjugates of dibenzocyclooctyne-boron dipyrromethene FL and the azide-functionalized molecules. These conjugates retain the fluorescent properties of boron dipyrromethene, making them useful for various imaging applications .
Scientific Research Applications
Chemistry: In chemistry, dibenzocyclooctyne-boron dipyrromethene FL is used as a fluorescent probe for studying molecular interactions and reaction mechanisms. Its high fluorescence quantum yield and photostability make it an ideal tool for fluorescence spectroscopy and microscopy .
Biology: In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. Its ability to undergo copper-free click chemistry reactions allows for efficient and specific labeling of biological targets in living cells and tissues .
Medicine: In medicine, dibenzocyclooctyne-boron dipyrromethene FL is used for imaging and diagnostic applications. It is employed in techniques such as fluorescence-guided surgery and molecular imaging to visualize and track biological processes in real-time .
Industry: In industrial applications, this compound is used in the development of fluorescent materials and sensors. Its unique optical properties make it suitable for use in various analytical and diagnostic devices .
Comparison with Similar Compounds
Alexa Fluor 488: Another fluorescent dye with similar optical properties but different chemical structure and reactivity.
Tetramethylrhodamine: A fluorescent dye with different excitation and emission wavelengths but similar applications in fluorescence imaging.
Uniqueness: Dibenzocyclooctyne-boron dipyrromethene FL is unique due to its combination of high fluorescence quantum yield, photostability, and ability to undergo copper-free click chemistry reactions. These properties make it particularly valuable for applications requiring long-term imaging and specific labeling of biomolecules .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDIEDTPCWBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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